molecular formula C21H20N6O3S B11254396 N-(3,4-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11254396
M. Wt: 436.5 g/mol
InChI Key: PZFSBYOZYMZUFQ-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a triazolo-triazine core

Preparation Methods

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazolo-triazine core, followed by the introduction of the methoxyphenyl and dimethylphenyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer advantages.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3,4-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The triazolo-triazine core may play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds include other triazolo-triazine derivatives, which share the core structure but differ in their substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. N-(3,4-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its specific substituents, which may confer distinct properties and advantages over other similar compounds.

Properties

Molecular Formula

C21H20N6O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N6O3S/c1-12-4-7-15(10-13(12)2)22-17(28)11-31-21-25-24-20-23-19(29)18(26-27(20)21)14-5-8-16(30-3)9-6-14/h4-10H,11H2,1-3H3,(H,22,28)(H,23,24,29)

InChI Key

PZFSBYOZYMZUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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